molecular formula C25H18ClN3O5 B2776957 N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877656-29-6

N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Katalognummer B2776957
CAS-Nummer: 877656-29-6
Molekulargewicht: 475.89
InChI-Schlüssel: XQJPTDCIFGGZQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H18ClN3O5 and its molecular weight is 475.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A study by Al-Sanea et al. (2020) involved the design, synthesis, and in vitro cytotoxic activity testing of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, with various aryloxy groups attached to C2 of the pyrimidine ring. These compounds demonstrated anticancer activity against a panel of 60 cancer cell lines, highlighting the potential of such derivatives in cancer research Al-Sanea et al., 2020.

Anti-Inflammatory and Analgesic Agents

Another study by Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds were tested as COX-1/COX-2 inhibitors, highlighting their potential as anti-inflammatory agents Abu‐Hashem et al., 2020.

Imaging Agent for PET

Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This study is an example of how chemical compounds can be developed as imaging agents for neurological studies Dollé et al., 2008.

Antimicrobial Activity

A study by Kerru et al. (2019) involved the synthesis of new thienopyrimidine linked rhodanine derivatives. These compounds were tested for their in vitro antimicrobial activity, showing significant potency against various bacterial and fungal strains. This research underscores the potential of such compounds in addressing antibiotic resistance Kerru et al., 2019.

Coordination Complexes and Antioxidant Activity

Research by Chkirate et al. (2019) synthesized novel coordination complexes from pyrazole-acetamide derivatives, exploring their effect on the self-assembly process and evaluating their antioxidant activity. This study contributes to the understanding of the structural factors influencing the biological activities of coordination complexes Chkirate et al., 2019.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 5-chloro-2-methoxyaniline with 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid in the presence of a coupling agent, followed by acetylation of the resulting amide with acetic anhydride." "Starting Materials": [ "5-chloro-2-methoxyaniline", "2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "Coupling agent", "Acetic anhydride", "Solvents" ], "Reaction": [ "Step 1: Dissolve 5-chloro-2-methoxyaniline and 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDC or HATU to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 5: Dissolve the crude product in acetic anhydride and add a catalytic amount of DMAP.", "Step 6: Stir the reaction mixture at room temperature for several hours.", "Step 7: Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the pure product." ] }

CAS-Nummer

877656-29-6

Molekularformel

C25H18ClN3O5

Molekulargewicht

475.89

IUPAC-Name

N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide

InChI

InChI=1S/C25H18ClN3O5/c1-33-20-12-11-15(26)13-18(20)27-21(30)14-28-22-17-9-5-6-10-19(17)34-23(22)24(31)29(25(28)32)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,27,30)

InChI-Schlüssel

XQJPTDCIFGGZQL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.